molecular formula C19H23N7OS B2787495 N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 2034550-26-8

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2787495
CAS No.: 2034550-26-8
M. Wt: 397.5
InChI Key: OTRKEIDOJACCJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a triazine-derived compound featuring a 1,3,5-triazine core substituted at positions 4 and 6 with dimethylamino and piperidin-1-yl groups, respectively. A methylene bridge connects the triazine ring to a benzo[d]thiazole-6-carboxamide moiety.

Properties

IUPAC Name

N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7OS/c1-25(2)18-22-16(23-19(24-18)26-8-4-3-5-9-26)11-20-17(27)13-6-7-14-15(10-13)28-12-21-14/h6-7,10,12H,3-5,8-9,11H2,1-2H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTRKEIDOJACCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Scientific Research Applications

Medicinal Chemistry

The compound features a triazine core which is known for its diverse biological activities. Triazine derivatives have been extensively studied for their antimicrobial , anticancer , and anticonvulsant properties.

Antimicrobial Activity

Recent studies have demonstrated that triazine derivatives exhibit promising antimicrobial effects against various bacterial strains. For instance, compounds similar to N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide have shown effectiveness against both Gram-positive and Gram-negative bacteria. The presence of bulky hydrophobic groups in the structure enhances their interaction with bacterial cell membranes, leading to increased potency against resistant strains .

Anticancer Properties

Triazine derivatives are also being investigated for their anticancer potential. The compound's structure allows for modifications that can enhance its efficacy against various cancer cell lines. For example, thiazole-integrated triazine analogues have demonstrated significant cytotoxic effects against breast cancer cells (MCF-7) and prostate cancer cells (PC3). The structure-activity relationship (SAR) studies indicate that specific substitutions on the thiazole ring can significantly improve anticancer activity .

The biological activity of this compound extends beyond antimicrobial and anticancer effects.

Anticonvulsant Activity

Research has indicated that compounds with similar structural motifs exhibit anticonvulsant properties. The mechanism often involves modulation of neurotransmitter systems or ion channels in the nervous system, providing a basis for further exploration in treating epilepsy and other seizure disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that can include:

  • Formation of the Triazine Core : Utilizing cyclization reactions to construct the triazine framework.
  • Substitution Reactions : Introducing functional groups such as dimethylamino and piperidine through nucleophilic substitutions.
  • Final Coupling : Linking the thiazole moiety to the triazine scaffold via amide bond formation.

These synthetic routes are crucial for developing analogues with enhanced biological activity or improved pharmacokinetic profiles .

Case Studies

Several case studies highlight the applications of compounds structurally related to this compound:

StudyFocusFindings
Study 1AntimicrobialIdentified potent activity against resistant bacterial strains with SAR analysis indicating key structural features .
Study 2AnticancerDemonstrated significant cytotoxicity against MCF-7 and PC3 cell lines; modifications improved efficacy .
Study 3AnticonvulsantShowed effectiveness in reducing seizure frequency in animal models; linked to neurotransmitter modulation .

Mechanism of Action

The mechanism by which N-((4-(Dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The triazine and benzothiazole moieties enable it to bind to active sites, modulating biological pathways. These interactions can lead to changes in cellular processes like signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Methanesulfonamide Analog ()

A closely related compound, 1-(4-chlorophenyl)-N-{[4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}methanesulfonamide (CAS: 2034542-55-5), shares the same triazine substituents (dimethylamino and piperidin-1-yl) but differs in the linker and terminal group. Instead of a benzothiazole carboxamide, it features a methanesulfonamide group attached to a 4-chlorophenyl ring. This structural variation likely impacts solubility and target affinity. For instance, the benzothiazole moiety in the target compound may enhance π-π stacking interactions with aromatic residues in enzymes, whereas the chlorophenyl group in the analog could improve lipophilicity .

Property Target Compound Methanesulfonamide Analog ()
Molecular Formula Not explicitly provided C₁₈H₂₅ClN₆O₂S
Molecular Weight ~450 (estimated) 424.95
Terminal Group Benzo[d]thiazole-6-carboxamide Methanesulfonamide + 4-chlorophenyl
Potential Bioactivity Hypothesized kinase inhibition Undisclosed (structural similarity to sulfonamide drugs)

Imidazolidine-Linked Sulfonamides ()

Compounds such as 2-[(4-amino-6-R²-1,3,5-triazin-2-yl)methylthio]-N-(1-R¹-imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamides (20–157) share the triazine core but incorporate methylthio linkers and imidazolidine-sulfonamide termini. These derivatives are synthesized via nucleophilic substitution (Scheme 2 in ), contrasting with the target compound’s likely reductive amination or coupling strategies. The chloro and methyl substituents on the benzene ring may confer herbicidal activity, as seen in sulfonylurea herbicides .

Triazine-Based Herbicides ()

Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester utilize triazine rings with substituents such as trifluoroethoxy, methoxy, or methyl groups. These compounds inhibit acetolactate synthase (ALS), critical for plant growth. For example, dimethylamino groups are common in kinase inhibitors (e.g., imatinib), implying possible therapeutic utility .

Compound R4 R6 Activity
Target Compound Dimethylamino Piperidin-1-yl Hypothesized drug
Triflusulfuron methyl ester Trifluoroethoxy Methylamino Herbicide
Metsulfuron methyl ester Methoxy Methyl Herbicide

Complex Triazine Derivatives ()

The compound N-{4-[(4-dimethylamino-benzylidene)amino]-6-[(4-dimethylamino-phenyl)hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butyryl-amino}-[1,3,5]triazin-2-yl}-N-[(4-dimethylamino-phenyl)-hydroxymethyl]-4-oxo-4-pyrrolidin-1-yl-butylamide exemplifies highly substituted triazines with multiple aromatic and heterocyclic groups. Its hydroxymethyl and pyrrolidinyl substituents may enhance solubility or modulate binding kinetics compared to the target compound’s simpler piperidinyl and benzothiazole groups. Such structural complexity often correlates with improved selectivity but complicates synthesis .

Key Findings and Implications

  • Structural Flexibility : The triazine core allows diverse substitutions, enabling tuning of physicochemical properties (e.g., logP, solubility) and bioactivity.
  • Terminal Group Impact : The benzothiazole carboxamide in the target compound may offer advantages in drug design over sulfonamides () or imidazolidines (), such as enhanced binding to ATP pockets in kinases.
  • Synthesis Challenges : and highlight the need for multi-step syntheses, suggesting the target compound’s production may require specialized expertise.

Biological Activity

N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound notable for its potential biological activities, particularly in the field of cancer therapy. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and implications for therapeutic applications.

Structural Overview

The compound features a unique structural arrangement that includes:

  • Triazinyl moiety : This component is linked to a benzo[d]thiazole core through a methyl bridge.
  • Functional groups : The presence of a dimethylamino group , a piperidine ring , and a carboxamide enhances its chemical reactivity and biological interactions.

Preliminary studies suggest that this compound acts primarily as an inhibitor of various enzymes, with particular emphasis on:

  • PARP1 Inhibition : Related compounds have demonstrated significant inhibition of Poly ADP-ribose polymerase 1 (PARP1), with IC50 values in the low micromolar range (e.g., around 5.8 μM) . This suggests potential utility in cancer treatment due to PARP's role in DNA repair mechanisms.

Biological Activity Data

The following table summarizes some key findings related to the biological activity of this compound and structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
This compoundTriazine and dioxine structureSignificant PARP1 inhibition (IC50 = 5.8 μM)
2,3-Dihydrobenzo[b][1,4]dioxine-5-carboxamideSimilar dioxine structureModerate PARP1 inhibition (IC50 = 5.8 μM)
4-(dimethylamino)-6-methyltriazineTriazine core without dioxinePotentially less active due to lack of dioxine interaction
Piperidine derivativesContains piperidine but lacks dioxine/carboxamideVarying activity based on substitution patterns

Anticancer Activity

Recent studies have focused on the anticancer properties of compounds containing similar structural motifs. For instance:

  • A series of pyrazolyl-s-triazine compounds were evaluated for their anticancer activity against various cell lines, demonstrating that modifications to the triazine structure can significantly enhance potency .

Structure Activity Relationship (SAR)

Research has shown that the incorporation of specific functional groups can lead to enhanced biological activity:

  • The presence of electron-donating substituents on the phenyl ring generally correlates with increased potency against cancer cells .

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of these compounds. For example:

  • Compounds exhibiting significant in vitro activity were tested in murine models to assess their efficacy in reducing tumor size and inhibiting metastasis .

Q & A

Q. How can the synthetic yield of this compound be optimized in multi-step organic synthesis?

Methodological Answer: The synthesis involves coupling a triazine core with a benzothiazole carboxamide. Key steps include:

  • Amide bond formation : Use coupling agents like EDC/HOBt under inert conditions to minimize side reactions .
  • Triazine functionalization : Introduce dimethylamino and piperidinyl groups via nucleophilic substitution at 60–80°C in DMF or THF .
  • Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. What analytical techniques are critical for confirming structural integrity and purity?

Methodological Answer:

  • NMR spectroscopy : Assign peaks for the triazine (δ 8.2–8.5 ppm), benzothiazole (δ 7.5–8.0 ppm), and piperidinyl protons (δ 1.5–2.5 ppm) .
  • HPLC : Use a C18 column with acetonitrile/water (0.1% TFA) to verify purity >95% .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 397.5 .

Advanced Research Questions

Q. How do structural modifications (e.g., dimethylamino vs. methoxy groups) affect solubility and target binding?

Methodological Answer:

  • Solubility : Replace dimethylamino with polar groups (e.g., hydroxyl) to improve aqueous solubility. Quantify via shake-flask method in PBS (pH 7.4) .
  • Binding affinity : Perform molecular docking (AutoDock Vina) to compare interactions with kinase ATP-binding pockets. Validate with SPR or ITC assays .

Q. How can contradictory biological activity data (e.g., IC₅₀ variability) be resolved?

Methodological Answer:

  • Assay standardization : Control variables like ATP concentration (10 µM) and incubation time (1 hr) in kinase inhibition assays .
  • Metabolic stability : Pre-incubate compounds with liver microsomes to rule out degradation artifacts .
  • Data normalization : Use Z-factor analysis to assess assay robustness across replicates .

Q. What strategies mitigate spectral overlap in NMR characterization of this compound?

Methodological Answer:

  • 2D NMR : Apply HSQC to resolve overlapping aromatic signals (e.g., triazine vs. benzothiazole protons) .
  • Isotopic labeling : Synthesize ¹³C-labeled triazine to track coupling efficiency .

Experimental Design and Mechanistic Studies

Q. How to design a structure-activity relationship (SAR) study for this compound?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied triazine substituents (e.g., pyrrolidinyl vs. piperidinyl) .
  • Bioisosteric replacement : Substitute benzothiazole with indole or benzimidazole to assess scaffold flexibility .
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical H-bond donors/acceptors .

Q. What in vitro/in vivo models are suitable for evaluating its kinase inhibition profile?

Methodological Answer:

  • In vitro : Screen against recombinant kinases (e.g., EGFR, CDK2) using fluorescence polarization assays .
  • In vivo : Use xenograft models (e.g., HCT-116 colon cancer) with oral dosing (10 mg/kg) and monitor tumor volume via caliper measurements .

Stability and Degradation Pathways

Q. How to assess hydrolytic stability under physiological conditions?

Methodological Answer:

  • Buffer incubation : Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hrs. Monitor degradation via LC-MS and identify byproducts (e.g., hydrolyzed carboxamide) .
  • Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models .

Computational and Interdisciplinary Approaches

Q. How to integrate molecular dynamics (MD) simulations with experimental data?

Methodological Answer:

  • Simulation setup : Run 100 ns MD simulations (AMBER force field) to analyze triazine flexibility in solvent .
  • Validation : Compare simulated conformational ensembles with NOESY cross-peaks .

Q. What chemical engineering methods improve scalable synthesis?

Methodological Answer:

  • Flow chemistry : Optimize triazine functionalization in a continuous reactor to reduce reaction time .
  • Membrane separation : Use nanofiltration to recover unreacted intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.